1,2,2-Trimethylcyclopropyl Boronic Acid
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Overview
Description
1,2,2-Trimethylcyclopropyl Boronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. . The unique structure of this compound, featuring a cyclopropyl ring with three methyl groups, makes it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 1,2,2-Trimethylcyclopropyl Boronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3) . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often employs the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron (B2pin2) with aryl or vinyl halides . This method is favored for its mild reaction conditions and the stability of the resulting boronates, which can be purified chromatographically and are stable towards air .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethylcyclopropyl Boronic Acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield the corresponding alcohol or ketone, while reduction can produce the corresponding alkane.
Scientific Research Applications
1,2,2-Trimethylcyclopropyl Boronic Acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,2,2-Trimethylcyclopropyl Boronic Acid exerts its effects is primarily through its role as a Lewis acid. Boronic acids can form reversible covalent complexes with diols and other Lewis bases, which makes them valuable in various chemical transformations . In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- **Phen
Properties
Molecular Formula |
C6H13BO2 |
---|---|
Molecular Weight |
127.98 g/mol |
IUPAC Name |
(1,2,2-trimethylcyclopropyl)boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-5(2)4-6(5,3)7(8)9/h8-9H,4H2,1-3H3 |
InChI Key |
FJIDECGYRDFHML-UHFFFAOYSA-N |
Canonical SMILES |
B(C1(CC1(C)C)C)(O)O |
Origin of Product |
United States |
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